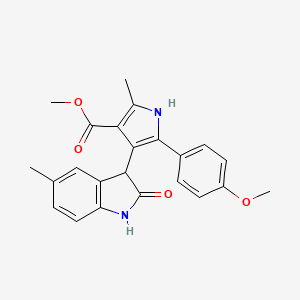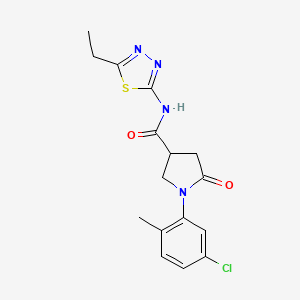![molecular formula C17H22N2O3 B11155486 N-[3-(1H-indol-3-yl)propanoyl]norleucine](/img/structure/B11155486.png)
N-[3-(1H-indol-3-yl)propanoyl]norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-indol-3-yl)propanoyl]norleucine is a compound that features an indole moiety linked to a norleucine residue via a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-indol-3-yl)propanoyl]norleucine typically involves the coupling of 3-(1H-indol-3-yl)propanoic acid with norleucine. This can be achieved through amide bond formation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the desired product. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-indol-3-yl)propanoyl]norleucine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the propanoyl linkage can be reduced to form alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the propanoyl group.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[3-(1H-indol-3-yl)propanoyl]norleucine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1H-indol-3-yl)propanoyl]norleucine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)propanoic acid: A structurally similar compound with a carboxylic acid group instead of the amide linkage.
N-[3-(1H-indol-3-yl)propanoyl]isoleucine: Another analog with isoleucine instead of norleucine.
3-(1H-indol-1-yl)propan-1-amine: A related compound with an amine group instead of the amide linkage.
Uniqueness
N-[3-(1H-indol-3-yl)propanoyl]norleucine is unique due to its specific combination of the indole moiety and norleucine residue, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-[3-(1H-indol-3-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-7-15(17(21)22)19-16(20)10-9-12-11-18-14-8-5-4-6-13(12)14/h4-6,8,11,15,18H,2-3,7,9-10H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
FAKSLANWEKLGIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B11155411.png)
![N-[2-(2-furyl)-1-methylethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11155440.png)
![4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11155447.png)
![7,9,9-Trimethylbenzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11155450.png)
![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan](/img/structure/B11155454.png)
![3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11155455.png)

![6-benzyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11155468.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11155472.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11155473.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11155475.png)
![1-(2-Methoxyphenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine](/img/structure/B11155484.png)
![ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155485.png)
